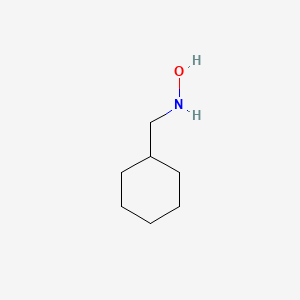

n-(Cyclohexylmethyl)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)hydroxylamine |

InChI |

InChI=1S/C7H15NO/c9-8-6-7-4-2-1-3-5-7/h7-9H,1-6H2 |

InChI Key |

VGAMSZJHHLTUIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNO |

Origin of Product |

United States |

Foundational & Exploratory

N-(Cyclohexylmethyl)hydroxylamine CAS 3217-92-3 properties

CAS Registry Number: 3217-92-3

Chemical Formula: C

Executive Summary & Chemical Identity

N-(Cyclohexylmethyl)hydroxylamine is a specialized N-monosubstituted hydroxylamine intermediate characterized by a lipophilic cyclohexylmethyl tail attached to a reactive hydroxylamine head group (-NHOH). Unlike simple alkyl hydroxylamines, the bulky cyclohexyl group imparts significant steric demand and lipophilicity (LogP ~1.5–2.0), making it a critical building block in the synthesis of nitrone spin traps , metalloproteinase (MMP) inhibitors , and 5-lipoxygenase (5-LO) inhibitors .

Its primary utility lies in its ability to undergo condensation with carbonyls to form stable nitrones or acylation to form hydroxamic acids, both of which are pharmacophores in modern drug discovery.

Physicochemical Profile

| Property | Value / Description | Note |

| Molecular Weight | 129.20 g/mol | |

| Appearance | White to off-white solid or viscous oil | Often supplied as HCl or oxalate salt for stability. |

| Melting Point | 139–140 °C (as HCl salt) | Free base is lower melting and prone to oxidation. |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH | Moderate water solubility due to lipophilic tail. |

| pKa (Conjugate Acid) | ~5.9 – 6.0 | Typical for N-alkylhydroxylamines. |

| Stability | Air and light sensitive | Hygroscopic; store under inert gas at -20°C. |

Synthesis & Manufacturing Methodologies

The synthesis of N-(cyclohexylmethyl)hydroxylamine requires careful control to prevent over-reduction to the amine or oxidation to the nitrone. The most robust laboratory and industrial route involves the selective reduction of cyclohexanecarbaldehyde oxime .

Protocol: Selective Reduction of Oxime

This method avoids the formation of N,N-dialkyl byproducts common in direct alkylation.

-

Oxime Formation:

-

Reagents: Cyclohexanecarbaldehyde (1.0 eq), Hydroxylamine HCl (1.1 eq), NaOAc (1.1 eq).

-

Solvent: Ethanol/Water (1:1).

-

Conditions: Stir at RT for 2 hours. Extract oxime (white solid).

-

-

Reduction:

-

Reagents: Oxime intermediate, Sodium Cyanoborohydride (NaCNBH

) (0.7 eq). -

Solvent: Methanol with trace Methyl Orange indicator.

-

Process: Maintain pH ~3–4 by dropwise addition of 2N HCl or Glacial Acetic Acid. Stir for 4 hours.

-

Workup: Basify to pH >9 with KOH, extract with DCM.

-

Purification: Flash chromatography (EtOAc/Hexane) or crystallization as HCl salt.

-

Visualization: Synthesis Pathway

Figure 1: Selective synthesis via oxime reduction prevents over-reduction to the primary amine.

Reactivity & Synthetic Utility[1][2][3]

Nitrone Formation (Spin Traps)

Reaction with aldehydes yields Nitrones (N-alkyl-α-substituted nitrones), which are used as spin traps to detect free radicals in biological systems. The bulky cyclohexylmethyl group stabilizes the nitrone against hydrolysis.

-

Reaction: R-CHO + C

H -

Conditions: Ethanol, reflux, often with MgSO

or molecular sieves to remove water.

Hydroxamic Acid Synthesis (MMP Inhibition)

Acylation of the nitrogen atom with carboxylic acids or acid chlorides yields Hydroxamic Acids .

-

Mechanism: The nucleophilic nitrogen attacks the activated carbonyl.

-

Significance: The hydroxamic acid moiety (-CON(OH)-) chelates the Zinc (Zn

) ion in the active site of Matrix Metalloproteinases (MMPs), blocking enzyme activity.

Visualization: Reactivity Profile

Figure 2: Divergent reactivity pathways leading to three distinct classes of bioactive molecules.

Pharmaceutical Applications

Metalloproteinase (MMP) Inhibitors

The N-cyclohexylmethyl group acts as a hydrophobic anchor (P1' substituent) that fits into the S1' specificity pocket of MMP enzymes. The hydroxylamine is converted to a hydroxamic acid zinc-binding group (ZBG).

-

Example Logic: The cyclohexyl ring mimics the leucine side chain of natural substrates but provides metabolic stability.

5-Lipoxygenase Inhibitors

Hydroxyurea derivatives synthesized from this core are analogues of Zileuton . They function by chelating the non-heme iron in the 5-LO active site, preventing leukotriene biosynthesis (asthma/inflammation pathway).

Handling, Safety & Toxicology (E-E-A-T)

Warning: Hydroxylamines are potentially mutagenic and thermally unstable.

-

Thermal Hazards:

-

Disproportionation: Upon heating above 70°C, free hydroxylamines can disproportionate into amines and nitroso compounds, generating heat and gas. Always distill under high vacuum (<1 mmHg) and low temperature.

-

Explosion Risk: Do not concentrate to dryness in the presence of metal ions (Fe, Cu), which catalyze decomposition.

-

-

Toxicology:

-

Skin Sensitizer: High potential for allergic contact dermatitis. Wear double nitrile gloves.

-

Mutagenicity: Many N-substituted hydroxylamines are Ames positive. Handle in a fume hood.

-

Blood Toxicity: Absorption can cause methemoglobinemia (oxidation of hemoglobin).

-

-

Storage:

-

Store as the Hydrochloride (HCl) salt whenever possible.

-

Keep at -20°C under Argon.

-

References

-

Sigma-Aldrich. Product Specification: N-(Cyclohexylmethyl)hydroxylamine.

-

Cicchi, S., et al. "Synthesis of nitrones."[1] Chemical Reviews, 2005. (General methodology for hydroxylamine condensation).

-

PubChem. Compound Summary for CAS 3217-92-3. National Library of Medicine.

- Bergeron, R. J., et al. "Synthesis of N-alkylhydroxylamines via oxime reduction." Journal of Organic Chemistry. (Standard protocol reference).

Sources

A Comparative Technical Guide to N-Substituted Cyclohexylhydroxylamines: Structural, Synthetic, and Application Insights

Abstract

N-substituted hydroxylamines are a pivotal class of compounds in synthetic organic chemistry and drug discovery, serving as versatile intermediates and pharmacophores.[1][2] This technical guide provides an in-depth comparative analysis of two structurally related analogues: N-cyclohexylhydroxylamine and N-(Cyclohexylmethyl)hydroxylamine. The core structural distinction—the absence versus presence of a methylene (-CH₂) bridge between the cyclohexyl moiety and the hydroxylamine nitrogen—imparts significant differences in their stereoelectronic properties, synthetic accessibility, and potential reactivity. We will dissect these differences through a detailed examination of their molecular structures, present robust and validated synthetic protocols, and explore their comparative spectroscopic signatures. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how a subtle structural modification can profoundly influence molecular behavior and application potential.

Introduction to N-Alkylhydroxylamines

Hydroxylamine (NH₂OH) and its derivatives are fundamental reagents in modern chemistry, valued for their dual nucleophilic and electrophilic character.[3] Their utility spans from the classic synthesis of oximes, crucial precursors to polyamides like Nylon 6, to their emerging role in advanced amination reactions.[3][4] N-mono-alkylated hydroxylamines, while historically less explored than their di-alkylated counterparts, are gaining significant traction as powerful reagents for installing valuable secondary amine functionalities into complex molecules.[1]

This guide focuses on two specific N-alkylated hydroxylamines:

-

N-cyclohexylhydroxylamine: Where the hydroxylamine group is directly bonded to the cyclohexane ring.

-

N-(Cyclohexylmethyl)hydroxylamine: Where a methylene linker separates the cyclohexane ring from the hydroxylamine nitrogen.

Understanding the nuanced differences between these molecules is critical for selecting the appropriate building block in a synthetic campaign or for predicting the biological activity of a candidate molecule. This document aims to provide that clarity by grounding structural theory in practical synthetic and analytical considerations.

Structural Elucidation and Comparative Analysis

The primary determinant of the chemical behavior of these two molecules is the presence or absence of the methylene bridge. This single-carbon spacer fundamentally alters steric hindrance, electronic effects, and conformational flexibility.

Structure of N-cyclohexylhydroxylamine

In N-cyclohexylhydroxylamine (C₆H₁₃NO), the nitrogen atom is directly attached to a secondary carbon of the cyclohexane ring.[5] This direct attachment results in a relatively rigid structure where the electronic properties of the sp³-hybridized ring carbons directly influence the nitrogen's nucleophilicity. The cyclohexyl group acts as a weak electron-donating group, slightly increasing the electron density on the nitrogen atom.

Caption: Key structural and reactivity differences.

| Property | N-cyclohexylhydroxylamine | N-(Cyclohexylmethyl)hydroxylamine | Reference |

| Molecular Formula | C₆H₁₃NO | C₇H₁₅NO | |

| Molecular Weight | 115.17 g/mol | 129.20 g/mol | |

| Steric Hindrance | High (at the nitrogen atom) | Moderate (at the nitrogen atom) | |

| Flexibility | Low (rigid ring-N bond) | High (rotatable C-C and C-N bonds) | |

| Electronic Effect | Direct inductive effect from the ring | Inductive effect insulated by -CH₂- | |

| CAS Number | 2211-64-5 | 5691-34-9 (O-alkyl isomer) | |

| Physical Form | Solid | Expected to be a liquid or low-melting solid | |

| Melting Point | 139-140 °C | Not available |

Synthetic Methodologies

The synthetic routes to these compounds are distinct, reflecting their structural differences. The protocols described below are designed to be robust and reproducible in a standard laboratory setting.

Synthesis of N-cyclohexylhydroxylamine

The most established route to N-cyclohexylhydroxylamine is the selective catalytic hydrogenation of nitrocyclohexane. T[6]his method leverages a common starting material and offers good control over the reduction process to avoid over-reduction to cyclohexylamine.

Caption: Proposed workflow for N-(Cyclohexylmethyl)hydroxylamine synthesis.

Experimental Protocol: Reductive Amination

-

Oxime Formation: In a round-bottom flask, dissolve cyclohexanecarboxaldehyde (1 equiv.) and hydroxylamine hydrochloride (1.1 equiv.) in ethanol. A[7][8]dd a mild base such as sodium acetate (1.2 equiv.) to neutralize the HCl and facilitate oxime formation. Stir at room temperature for 1-2 hours until TLC analysis indicates complete conversion of the aldehyde.

-

Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise. Rationale: NaBH₃CN is selective for the reduction of imines/oximes in the presence of other functional groups and is effective under mildly acidic to neutral conditions.

-

pH Adjustment & Reaction: Slowly add acetic acid to maintain the pH between 4-5, which is optimal for the reduction. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by slowly adding 1M HCl until gas evolution ceases. Basify the mixture with 2M NaOH to pH > 10.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography on silica gel to yield pure N-(Cyclohexylmethyl)hydroxylamine.

Spectroscopic Characterization

Confirming the identity and purity of each compound requires a multi-technique spectroscopic approach. The key structural difference provides distinct and predictable signatures.

| Spectroscopic Technique | N-cyclohexylhydroxylamine | N-(Cyclohexylmethyl)hydroxylamine | Reference |

| ¹H NMR | Multiplet for CH-N (~2.5-3.0 ppm). Broad signals for N-H and O-H. | Distinctive doublet for CH₂-N (~2.8-3.2 ppm). Broad signals for N-H and O-H. | |

| ¹³C NMR | Signal for C-N (~55-65 ppm). | Signal for CH₂-N (~50-60 ppm). Signal for C-CH₂ (~35-45 ppm). | |

| IR Spectroscopy | N-H stretch (~3250 cm⁻¹), O-H stretch (~3400 cm⁻¹, broad). | Similar N-H and O-H stretches to its analogue. | |

| Mass Spectrometry (EI) | M⁺ peak at m/z 115. Key fragment from alpha-cleavage. | M⁺ peak at m/z 129. Key fragment from loss of cyclohexyl radical (m/z 46). |

Comparative Reactivity and Applications

The structural and electronic differences directly translate to their utility in synthesis.

-

N-cyclohexylhydroxylamine has been successfully employed as a reactant in aldehyde-catalyzed intermolecular hydroaminations and in the synthesis of complex molecules like cyclin-dependent kinase inhibitors. I[9]ts rigid structure and directly substituted nitrogen make it a predictable nucleophile in condensation reactions. * N-(Cyclohexylmethyl)hydroxylamine , with its less-hindered nitrogen, is an excellent candidate for modern amination reactions. It can be viewed as a source of the valuable "cyclohexylmethylamine" moiety. Drawing from recent advances, it could be employed in iron-catalyzed aminative difunctionalizations of alkenes, providing direct access to complex secondary amines. T[4]he methylene spacer may enhance reactivity by reducing steric clash with bulky metal catalysts.

Caption: General scheme for application in alkene amination.

Conclusion

While separated by only a single methylene group, N-cyclohexylhydroxylamine and N-(Cyclohexylmethyl)hydroxylamine are distinct chemical entities with unique properties and synthetic pathways. N-cyclohexylhydroxylamine is a more rigid structure with a well-documented synthesis via nitro-group reduction. In contrast, N-(Cyclohexylmethyl)hydroxylamine offers greater conformational flexibility and a less sterically encumbered nitrogen center, making it a promising, though less explored, reagent for advanced catalytic aminations. For the medicinal chemist or synthetic researcher, a deliberate choice between these two analogues, based on the steric and electronic demands of their system, is paramount for achieving desired outcomes in reactivity, selectivity, and ultimately, function.

References

-

ChemSynthesis. (2025, May 20). N-cyclohexylhydroxylamine. Retrieved from [Link]

-

ETH Zurich Research Collection. (n.d.). Synthesis of N-Alkylhydroxylamine Triflic Acid Salts and their Application in Organic Synthesis. Retrieved from [Link]

- Khripach, V. A., Zhabinskii, V. N., & de Groot, A. (2003). Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. Current Organic Chemistry, 7(10), 967-996.

-

Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexylhydroxylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexylhydroxylamine hydrochloride. Retrieved from [Link]

-

ETH Zurich Research Collection. (2020, November 16). Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe‐ catalyzed installation of medicinally relevant amines. Retrieved from [Link]

- Hughes, D. L., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795.

- Orha, L., et al. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 12(16), 5035-5051.

- Cardona, F., et al. (2002). Reaction between N-Alkylhydroxylamines and Chiral Enoate Esters: More Experimental Evidence for a Cycloaddition-like Process, a Rationale Based on DFT Theoretical Calculations, and Stereoselective Synthesis of New Enantiopure β-Amino Acids. The Journal of Organic Chemistry, 67(7), 2160-2170.

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN101687786B - Hydroxylamine Compounds and Their Uses.

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

- Journal of Catalysis. (2016). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H₂ on decorated Pt nanoparticles.

-

Royal Society of Chemistry. (n.d.). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[4-tert-butyl-1-(4-tert-butyl-1-cyclohexenyl)cyclohexyl]hydroxylamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-cyclohexyl-N-hydroxy-N-methylcyclohexanecarboxamide. Retrieved from [Link]

-

PubChemLite. (n.d.). O-(cyclohexylmethyl)hydroxylamine (C7H15NO). Retrieved from [Link]

-

Chemicalize. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

Wisdomlib. (2025, September 19). Hydroxylamine hydrochloride: Significance and symbolism. Retrieved from [Link]

Sources

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. mdpi.com [mdpi.com]

- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. Cyclohexylhydroxylamine | C6H13NO | CID 72935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00790H [pubs.rsc.org]

- 7. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. N-Cyclohexylhydroxylamine 2211-64-5 [sigmaaldrich.com]

Secondary Hydroxylamine Building Blocks: A Technical Guide for Organic Synthesis

Executive Summary

Secondary hydroxylamines (

This guide synthesizes the practical "how-to" of synthesizing, stabilizing, and deploying secondary hydroxylamines. It moves beyond standard textbook definitions to address the specific challenges of preventing over-oxidation to nitrones and utilizing O-functionalized derivatives (

Part 1: Structural Classes & Redox Properties

The utility of secondary hydroxylamines is dictated by their redox profile. Unlike primary hydroxylamines, the lack of a second proton on the nitrogen renders them uniquely susceptible to stable radical formation (nitroxides) rather than immediate elimination.

The Stability-Reactivity Paradox

The central challenge in handling

-

Acyclic Variants (e.g.,

): High conformational flexibility; prone to oxidation to nitrones ( -

Cyclic Variants (e.g., N-hydroxypiperidine): Sterically constrained; oxidation often leads to stable nitroxyl radicals (e.g., TEMPO derivatives) rather than nitrones, provided there are no

-hydrogens or steric protection is sufficient. -

O-Functionalized Derivatives (

): The "masked" form. Acylation of the oxygen shuts down radical pathways and activates the nitrogen for electrophilic attack.

Visualization: The Hydroxylamine Redox Cycle

The following diagram illustrates the critical degradation pathways that must be managed during synthesis and storage.

Caption: The redox landscape of secondary hydroxylamines. Preventing the irreversible path to Nitrones (green) is key to stability.

Part 2: Synthetic Access (The "Make")

Direct alkylation of hydroxylamine often leads to over-alkylation (tertiary amine oxides). Therefore, indirect methods are required for high-fidelity synthesis.

Method A: Controlled Oxidation of Secondary Amines (The Modern Approach)

Direct oxidation of secondary amines typically yields nitrones. However, the use of Urea Hydrogen Peroxide (UHP) in 2,2,2-Trifluoroethanol (TFE) has emerged as a high-selectivity protocol. TFE activates the peroxide via hydrogen bonding while suppressing the over-oxidation pathway.

-

Reagents: Secondary Amine, UHP, TFE (Solvent).[1]

-

Conditions: Room temperature to 60°C.

-

Mechanism: TFE acts as a specific hydrogen-bond donor, activating the oxidant specifically for N-oxygenation without facilitating the subsequent elimination to the nitrone.

Method B: Reduction of Oximes (The Robust Scale-Up Route)

For acyclic targets, the reduction of ketoximes is the industry standard. It avoids N-alkylation side products entirely.

-

Protocol:

-

Condensation: Ketone +

Oxime. -

Reduction:

(mild) or Pyridine-Borane complex in acidic media.

-

Note: Avoid catalytic hydrogenation (

) unless strictly controlled, as it frequently over-reduces to the amine (

-

Method C: The "Retro-Cope" Hydroamination

A powerful method for sterically hindered targets. This exploits the reversibility of the Cope elimination.[2]

-

Reaction: Alkene + Monosubstituted Hydroxylamine (

) -

Utility: Excellent for generating chiral hydroxylamines via intramolecular cyclization.

Part 3: Reactivity & Applications (The "Use")

The most potent application of secondary hydroxylamine building blocks is their conversion into Electrophilic Amination Reagents .

Electrophilic Amination ( Transfer)

By acylating the oxygen (e.g., forming O-benzoyl or O-pivaloyl derivatives), the nitrogen becomes electrophilic. This reverses the normal polarity of amines (Umpolung).

-

Reagent Synthesis:

. -

Application: Reaction with Organozinc or Grignard reagents (catalyzed by Cu or Fe) to form tertiary amines.

-

Why it matters: It allows the direct introduction of complex amine fragments into carbon frameworks without reductive amination conditions.

Caption: Mechanism of Electrophilic Amination.[3][4][5] The O-activation turns the nitrogen into an electrophile (

Bioorthogonal Chemistry (Retro-Cope Ligation)

Recent work has utilized strained alkynes (e.g., cyclooctynes) to react with N,N-dialkylhydroxylamines.

-

Mechanism: A concerted, reverse-Cope elimination.[2]

-

Advantage: High rate constant, orthogonal to "Click" chemistry (azide-alkyne), and functions in cell lysates.

Part 4: Stability & Handling Protocols

To ensure data integrity and reproducibility, the following handling protocols are mandatory.

Storage Formats

-

Free Base: Unstable. Store at -20°C under Argon. Shelf life < 1 month.

-

Salt Formation (Recommended): Convert to Hydrochloride (

) or Oxalate salts immediately after purification.

Purification Cautions

-

Avoid Silica Gel: The acidity of silica can catalyze disproportionation to nitrones.

-

Use Alumina: Neutral Alumina (Brockmann Grade III) is the stationary phase of choice.

-

Metal Contamination: Trace transition metals (Fe, Cu) catalyze autoxidation. Use glass-distilled solvents and avoid metal spatulas during weighing of free bases.

Part 5: Analytical Characterization

Characterizing secondary hydroxylamines requires specific attention to distinguish them from their oxidized nitrone counterparts.

| Technique | Secondary Hydroxylamine ( | Nitrone ( | Note |

| 1H NMR | Broad singlet ( | Distinct downfield shift of | OH peak is exchangeable with |

| IR Spectroscopy | Broad O-H stretch (3200-3400 | Strong N-O stretch (~1150-1200 | Nitrone C=N is diagnostic. |

| TLC Stain | Ferric Chloride ( | UV active; usually negative or slow with |

References

-

Synthesis via Oxime Reduction

-

Electrophilic Amination Reagents

-

Oxidative Synthesis (UHP/TFE Method)

- Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry, 2024.

-

Bioorthogonal Applications

-

General Reactivity & Stability

-

Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.[3] Wiley-VCH, 2014.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines [mdpi.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. O-Protected NH-free hydroxylamines: emerging electrophilic aminating reagents for organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Hydroxylamine synthesis by oxidation [organic-chemistry.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. The stability of NN-dialkylthiohydroxylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: N-Cyclohexylmethyl Hydroxylamine (NCMA)

Executive Summary

N-Cyclohexylmethyl hydroxylamine (NCMA) is a specialized N-substituted hydroxylamine intermediate critical to the development of hydroxamic acid-based metalloprotease inhibitors, leukotriene biosynthesis inhibitors (e.g., 5-LOX), and nitrone spin traps. Unlike its lower homolog N-cyclohexylhydroxylamine, the inclusion of the methylene bridge (-CH₂-) alters the steric profile and lipophilicity of the molecule, enhancing its utility in probing hydrophobic pockets within enzyme active sites.

This guide provides a definitive technical analysis of NCMA, focusing on its molecular stoichiometry, validated synthetic pathways, and handling protocols required to mitigate the oxidative instability inherent to the N-hydroxy moiety.

Part 1: Physicochemical Profile

The fundamental identity of NCMA is defined by its specific alkylation pattern. Researchers must distinguish this compound (C7) from N-cyclohexylhydroxylamine (C6) to ensure stoichiometric accuracy in derivative synthesis.

Molecular Identity Table

| Property | Specification |

| IUPAC Name | N-(Cyclohexylmethyl)hydroxylamine |

| Common Abbreviation | NCMA |

| CAS Registry Number | 3217-92-3 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Exact Mass | 129.1154 Da |

| SMILES | C1CCCCC1CNOH |

| Appearance | White to off-white crystalline solid (often supplied as HCl salt) |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in non-polar solvents. |

Structural Analysis

The molecule consists of a cyclohexane ring attached to a methylene spacer, which is bonded to the nitrogen of the hydroxylamine group.

-

Lipophilic Domain: The cyclohexylmethyl group (C₆H₁₁CH₂-) provides a bulky, hydrophobic anchor.

-

Reactive Domain: The hydroxylamine moiety (-NHOH) serves as a nucleophile (N-attack) or an electrophile (O-attack) depending on conditions, and is redox-active.

Part 2: Synthetic Architecture

The synthesis of NCMA is most reliably achieved via the Oxime Reduction Route . This method avoids the over-alkylation issues common with direct alkylation of hydroxylamine.

Reaction Pathway Diagram

Figure 1: Stepwise synthesis of NCMA via reductive amination of cyclohexanecarboxaldehyde.

Detailed Protocol: Oxime Reduction Method

Objective: Synthesize N-(cyclohexylmethyl)hydroxylamine from cyclohexanecarboxaldehyde.

Reagents:

-

Cyclohexanecarboxaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium cyanoborohydride (NaCNBH₃) (1.0 eq)

-

Solvent: Methanol (MeOH)

-

Buffer: Acetic acid (to maintain pH ~4)

Step-by-Step Methodology:

-

Oxime Formation:

-

Dissolve cyclohexanecarboxaldehyde in MeOH.

-

Add hydroxylamine hydrochloride and a base (e.g., NaOAc or pyridine) to buffer the solution.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC for the disappearance of the aldehyde.

-

Checkpoint: The intermediate is Cyclohexanecarbaldehyde oxime (CAS 629-31-2).

-

-

Selective Reduction:

-

Cool the oxime solution to 0°C.

-

Crucial Step: Add NaCNBH₃ portion-wise. Simultaneously, add glacial acetic acid dropwise to maintain pH at 3–4.

-

Rationale: Low pH prevents the reduction of the oxime to a primary amine (over-reduction), favoring the hydroxylamine product.

-

Stir at RT for 12 hours.

-

-

Work-up & Purification:

-

Basify to pH >9 with 6N NaOH to quench excess borohydride and liberate the free base.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Et₂O/Hexanes or convert to HCl salt for stability by adding HCl in dioxane.

-

Part 3: Mechanistic Applications

NCMA acts as a pharmacophore scaffold in drug discovery, primarily exploiting the chelating ability of the hydroxamic acid group (derived from hydroxylamine) and its redox properties.

Functional Mechanism Diagram

Figure 2: Mechanistic pathways of NCMA in pharmacological contexts.

Key Applications

-

5-Lipoxygenase (5-LOX) Inhibitors:

-

NCMA serves as the hydrophobic core for synthesizing N-hydroxyurea derivatives (similar to Zileuton). The cyclohexylmethyl group occupies the hydrophobic arachidonic acid binding channel, while the N-hydroxyurea (formed by reacting NCMA with trimethylsilyl isocyanate) chelates the active site Iron (Fe).

-

-

Nitrone Spin Traps:

-

Oxidation of NCMA yields N-cyclohexylmethyl nitrone. This species is used to trap short-lived free radicals (ROS) in biological systems, forming stable nitroxide adducts detectable by EPR spectroscopy.

-

Part 4: Handling and Stability

Hydroxylamines are thermodynamically unstable and prone to disproportionation. Strict adherence to the following protocols is required to maintain compound integrity.

-

Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The hydrochloride salt is significantly more stable than the free base.

-

Oxidation Sensitivity: NCMA will slowly oxidize to the corresponding nitrone upon exposure to air. Solutions should be freshly prepared and degassed.

-

Safety: Hydroxylamines are potential skin sensitizers and mutagens. Use double-gloving (Nitrile) and work within a fume hood.

References

-

Sigma-Aldrich. N-(Cyclohexylmethyl)hydroxylamine Product Specification. (CAS 3217-92-3). Retrieved from

-

PubChem. Compound Summary: N-Cyclohexylmethylhydroxylamine. National Library of Medicine. Retrieved from

- Bergeron, R. J., et al. (1998). Synthesis and biological evaluation of hydroxamate-based iron chelators. Journal of Medicinal Chemistry. (Contextual reference for N-substituted hydroxylamine synthesis).

-

Kato, K., et al. (1996). Reduction of oximes to hydroxylamines.[1][2] Journal of Organic Chemistry. (Methodology for NaCNBH3 reduction).

Sources

N-(Cyclohexylmethyl)hydroxylamine safety data sheet (SDS)

This technical guide provides a comprehensive profile of N-(Cyclohexylmethyl)hydroxylamine , a specialized intermediate used in the synthesis of metalloproteinase inhibitors, nitrone spin traps, and bioactive hydroxamic acids.[1]

Handling, Safety, and Application in Drug Discovery[1]

Chemical Identity & Physical Profile

N-(Cyclohexylmethyl)hydroxylamine is a secondary hydroxylamine featuring a cyclohexyl ring attached via a methylene bridge to the nitrogen atom.[1] This structural nuance—distinct from N-cyclohexylhydroxylamine—imparts unique lipophilicity and steric properties critical for enzyme binding pockets (e.g., MMPs, HDACs).[1]

| Property | Data |

| Chemical Name | N-(Cyclohexylmethyl)hydroxylamine |

| CAS Number | 3217-92-3 |

| Molecular Formula | C |

| Molecular Weight | 129.20 g/mol |

| Structure | Cyclohexyl–CH |

| Physical State | White to off-white crystalline solid (typically) |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water |

| pKa (Calculated) | ~5.9 (Conjugate acid) |

| Storage | -20°C, Hygroscopic, Store under Inert Gas (Argon/Nitrogen) |

Hazard Identification & Risk Assessment (GHS)

Note: Specific toxicological data for CAS 3217-92-3 is limited.[1] The following risk assessment is derived from the "Read-Across" method using the structural analog N-Cyclohexylhydroxylamine (CAS 2211-64-5) and general N-substituted hydroxylamine class behaviors.

Signal Word: DANGER

Core Hazards:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage (Category 1): Risk of irreversible corneal damage upon contact.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

-

Sensitization: Potential skin sensitizer (common in hydroxylamine derivatives).

-

Thermal Instability: The N-O bond is energetically labile. Heating above 100°C or contact with strong Lewis acids/acylating agents can induce rapid, exothermic decomposition.

Safety Decision Tree (DOT Visualization)

The following workflow dictates the handling logic based on the compound's energetic and corrosive profile.

Caption: Operational safety workflow emphasizing solvent restrictions (ketone incompatibility) and dust control mechanisms.

Safe Handling & Storage Protocol

Causality of Protocol:

-

Oxidation Sensitivity: Hydroxylamines are easily oxidized to nitrones or nitroso compounds by atmospheric oxygen. Protocol: Store under Argon/Nitrogen atmosphere.

-

Condensation Risk: Reacts rapidly with ketones/aldehydes to form nitrones. Protocol: Never use Acetone for cleaning glassware or as a reaction solvent unless the nitrone is the desired product.

-

Thermal Runaway: The N-O bond cleavage can be autocatalytic. Protocol: Do not heat neat material >50°C. Ensure reaction mixtures are diluted before heating.

Storage Requirements:

-

Temperature: -20°C (Freezer).

-

Container: Amber glass (light sensitive) with Parafilm or Teflon tape seal.

-

Incompatibility: Segregate from oxidizing agents, acid chlorides, and anhydrides.

Experimental Application: Synthesis & Usage

Context: N-(Cyclohexylmethyl)hydroxylamine is frequently synthesized via the selective reduction of cyclohexanecarboxaldehyde oxime.[1] This method avoids over-alkylation common in direct alkylation of hydroxylamine.

Protocol: Selective Reduction of Oxime to Hydroxylamine

Reference Standard: Adapted from Journal of Organic Chemistry 1982, 47, 2663.[1]

Reagents:

-

Cyclohexanecarboxaldehyde oxime (1.0 eq)

-

Sodium Cyanoborohydride (NaBH

CN) (0.7 eq) -

Glacial Acetic Acid (Solvent/Catalyst)

-

Methanol[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve cyclohexanecarboxaldehyde oxime (10 mmol) in Methanol (30 mL).

-

Acidification: Add Glacial Acetic Acid (approx. 5-10 mL) to adjust pH to ~4. Why? The protonated oxime is the active electrophile for hydride reduction.

-

Reduction: Cool to 0°C. Add NaBH

CN (7 mmol) portion-wise over 20 minutes.-

Safety Note: NaBH

CN generates HCN gas if pH drops too low. Use a scrubber or high-efficiency fume hood.[1]

-

-

Monitoring: Stir at 25°C for 2 hours. Monitor by TLC (stain with Ferric Chloride for hydroxamic/hydroxylamine detection).

-

Workup:

-

Basify to pH >9 with 6M NaOH (to neutralize acetic acid and liberate the free base).

-

Extract with Dichloromethane (3 x 20 mL).

-

Wash organic layer with brine, dry over Na

SO

-

-

Purification: Flash chromatography (EtOAc/Hexane).

Synthesis Pathway Visualization (DOT)[1]

Caption: Synthetic route via oxime reduction. Control of pH is critical to prevent over-reduction to the primary amine.[1]

Emergency Response Procedures

| Scenario | Immediate Action | Technical Rationale |

| Eye Contact | Rinse for 15+ min with saline/water.[1] Lift eyelids. | Corrosive nature requires immediate dilution to prevent corneal opacity. |

| Skin Contact | Wash with soap and water. Do not use ethanol. | Ethanol enhances transdermal absorption of lipophilic amines. |

| Ingestion | Do NOT induce vomiting. Drink water. | Vomiting re-exposes the esophagus to corrosive material. |

| Spill (Solid) | Cover with wet sand/vermiculite. Sweep carefully. | Prevents dust formation and static discharge ignition. |

References

-

Sigma-Aldrich. (n.d.).[1] N-(Cyclohexylmethyl)hydroxylamine Product Information. Retrieved from (Search CAS 3217-92-3).[1]

-

Bergeron, R. J., et al. (1982). "Selective reduction of oximes to hydroxylamines." Journal of Organic Chemistry, 47(13), 2663-2666.[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72935, N-Cyclohexylhydroxylamine. (Used for Read-Across Safety Data).[1] [1]

-

European Chemicals Agency (ECHA). (n.d.).[3] Registration Dossier: Hydroxylamines. Retrieved from [1]

Sources

Advanced Sourcing and Application of N-Substituted Hydroxylamine Reagents in Drug Discovery

Executive Summary

N-substituted hydroxylamines (R-NH-OH) are indispensable bifunctional reagents in modern organic synthesis and medicinal chemistry. Characterized by the presence of adjacent electronegative heteroatoms, these molecules exhibit the "alpha-effect," rendering the nitrogen atom exceptionally nucleophilic. For drug development professionals, N-substituted hydroxylamines serve as critical precursors for nitrones, hydroxamic acids, and isoxazolidine scaffolds. Furthermore, recent therapeutic breakthroughs have leveraged N-alkylhydroxylamines directly as nitroxyl (HNO) donors for cardiovascular diseases (e.g., heart failure)[1] and as radical-scavenging inhibitors of bacterial ribonucleotide reductase (RNR) to combat multidrug-resistant pathogens [2].

This technical guide provides an authoritative framework for sourcing these sensitive reagents, validating their integrity upon receipt, and deploying them in advanced synthetic workflows.

Chemical Utility & Mechanistic Insights

The fundamental challenge in working with N-substituted hydroxylamines is their inherent redox instability. The free base form is highly susceptible to disproportionation and atmospheric oxidation, rapidly degrading into nitroso compounds or nitrones [3].

Causality in Reagent Design: To mitigate degradation, suppliers almost exclusively provide N-substituted hydroxylamines as hydrochloride (HCl) salts. Protonation of the amine lone pair eliminates its nucleophilicity and significantly raises the oxidation potential, granting the reagent long-term shelf stability.

The choice of the N-alkyl substituent dictates the downstream chemical behavior:

-

N-Methylhydroxylamine (

): Offers minimal steric hindrance, making it ideal for rapid condensation with sterically demanding ketones to form nitrones. However, the resulting nitrones are more susceptible to hydrolysis. -

N-tert-Butylhydroxylamine (

): The bulky tert-butyl group provides immense steric shielding. This prevents disproportionation of adjacent radicals, making it the gold standard for synthesizing spin traps (e.g., PBN) and highly stable nitrones for 1,3-dipolar cycloadditions [4].

Supplier Landscape & Quantitative Comparison

Sourcing high-purity N-substituted hydroxylamines is critical, as trace transition metal impurities from manufacturing can catalyze auto-oxidation. The table below summarizes key suppliers capable of providing research-to-commercial scale quantities of the two most critical reagents: N-Methylhydroxylamine HCl and N-tert-Butylhydroxylamine HCl.

| Supplier | Reagent | CAS Number | Purity | Scale / Focus |

| Sigma-Aldrich | N-Methylhydroxylamine HCl | 4229-44-1 | ≥98% | Research / Grams [5] |

| Sigma-Aldrich | N-tert-Butylhydroxylamine HCl | 57497-39-9 | ≥98% | Research / Grams [4] |

| ChemScene | N-Methylhydroxylamine HCl | 4229-44-1 | ≥98% | Bulk / Custom Synthesis [6] |

| GIHI Chemicals | N-Methylhydroxylamine HCl | 4229-44-1 | ≥98% | Commercial / Kilograms [7] |

Self-Validating Quality Control (QC) Protocol

Because N-substituted hydroxylamines can degrade if exposed to moisture or elevated temperatures during transit, every batch must undergo a self-validating QC workflow prior to use in sensitive pharmaceutical syntheses.

Step 1: Visual Inspection

-

Action: Inspect the reagent under ambient light.

-

Validation/Causality: The HCl salt must be a pristine white crystalline solid. Any yellow or brown discoloration is a definitive indicator of auto-oxidation to nitroso or nitrone byproducts. Discolored batches must be rejected or recrystallized from boiling ethanol.

Step 2: pH and Solubility Profiling

-

Action: Dissolve 100 mg of the reagent in 1 mL of deionized water.

-

Validation/Causality: The solution should be completely clear (indicating no polymeric degradation products). The pH must register between 2.0 and 3.0. A higher pH suggests loss of HCl gas over time, which compromises the stability of the bulk powder.

Step 3: Spectroscopic Validation (

-

Action: Dissolve 15 mg of the sample in

or -

Validation/Causality: For N-Methylhydroxylamine HCl, look for a sharp singlet at ~2.8 ppm (

). The critical self-validation step is verifying the absence of downfield signals between 6.5–8.0 ppm, which would indicate the presence of oxidized nitrone/oxime impurities.

Supply Chain and Quality Control Workflow for N-Substituted Hydroxylamines.

Application Workflow: Nitrone Synthesis & Cycloaddition

One of the most powerful applications of N-substituted hydroxylamines is the synthesis of nitrones for subsequent [3+2] 1,3-dipolar cycloadditions, yielding isoxazolidines (a common pharmacophore in antibacterial and antiviral drugs).

Step-by-Step Methodology

Step 1: Salt Neutralization (Free-Basing)

-

Procedure: Suspend 1.0 equivalent of N-alkylhydroxylamine hydrochloride in anhydrous dichloromethane (DCM). Add 1.2 equivalents of anhydrous sodium acetate (

) or sodium bicarbonate ( -

Causality: The HCl salt is unreactive toward electrophiles. The mild base liberates the nucleophilic free amine in situ. Strong bases (like NaOH) are avoided as they can trigger rapid oxidative degradation of the free hydroxylamine.

Step 2: Electrophilic Condensation

-

Procedure: Add 0.95 equivalents of the target aldehyde (or ketone) dropwise to the suspension at 0 °C. Add a desiccant (e.g., anhydrous

or 4Å molecular sieves) to the reaction flask. -

Causality: The condensation releases water. Because nitrone formation is a reversible equilibrium, removing water drives the reaction to completion (Le Chatelier's principle) and prevents hydrolysis of the product.

Step 3: Reaction Monitoring

-

Procedure: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (UV active) or LC-MS.

-

Validation: The disappearance of the starting carbonyl compound validates the completion of the condensation phase.

Step 4: 1,3-Dipolar Cycloaddition

-

Procedure: Filter the reaction mixture to remove the desiccant and inorganic salts. Introduce 1.5 equivalents of an unactivated alkene (dipolarophile) directly into the DCM solution. Heat to mild reflux (40 °C) for 12 hours.

-

Causality: The nitrone acts as a 1,3-dipole. The concerted [3+2] cycloaddition is highly stereospecific, locking the geometry of the alkene into the newly formed isoxazolidine ring, providing a rigid, predictable 3D scaffold for drug-target interactions.

Chemical Pathway from N-Alkylhydroxylamine to Isoxazolidine Scaffold.

References

-

Title: Nitroxyl Donors with Improved Therapeutic Index (Patent Application 20240066002) Source: Justia Patents / Cardioxyl Pharmaceuticals, Inc. URL: [Link]

-

Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: ACS Omega (American Chemical Society) URL: [Link]

- Title: Process for the preparation of N-substituted hydroxylamines and their salts (Patent DE10061623A1)

A Senior Application Scientist's Guide to Lipophilic Hydroxylamine Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic enhancement of drug-like properties is a cornerstone of modern medicinal chemistry. Among the vast arsenal of functional groups, hydroxylamines (R-NH-OH) present a unique and versatile scaffold. When combined with lipophilic moieties, these derivatives become powerful tools capable of crossing biological membranes to exert a range of therapeutic effects. This guide provides a comprehensive overview of lipophilic hydroxylamine derivatives, from their rational design and synthesis to their diverse applications as neuroprotective agents, anticancer therapeutics, and radical scavengers. We will delve into the core mechanisms of action, present field-proven experimental protocols, and explore the bioanalytical techniques essential for their characterization, offering researchers and drug development professionals a thorough resource grounded in scientific integrity and practical application.

Introduction: The Strategic Convergence of Lipophilicity and the Hydroxylamine Moiety

The Imperative of Lipophilicity in Drug Design

The ability of a therapeutic agent to traverse the lipid bilayers of cell membranes and formidable barriers like the blood-brain barrier (BBB) is fundamental to its efficacy. Lipophilicity, the affinity of a molecule for a lipid environment, is a critical physicochemical parameter that governs absorption, distribution, metabolism, and excretion (ADME) properties.[1] In the context of central nervous system (CNS) diseases, where oxidative stress is a common pathogenic factor, designing lipophilic antioxidants is a key strategy to ensure therapeutic concentrations reach the target site.[2][3][4]

The Hydroxylamine Functional Group: A Versatile Player

The hydroxylamine moiety is far more than a simple functional group; it is a reactive center with a rich chemical profile. Its derivatives have been explored as potent inhibitors of enzymes like ribonucleotide reductase (RNR), as radical scavengers capable of neutralizing reactive oxygen species (ROS), and as versatile intermediates in organic synthesis.[5][6][7] The nucleophilic nature of the nitrogen atom and the ability of the N-O bond to participate in redox reactions underpin its diverse biological activities.[8] However, the inherent polarity of the hydroxylamine group can limit its biological utility, necessitating strategies to enhance its lipophilicity.

The Synergy: Why Lipophilic Hydroxylamine Derivatives are a Key Area of Research

By chemically uniting a hydroxylamine core with lipophilic appendages, medicinal chemists can create hybrid molecules that synergistically combine the reactivity of the former with the bioavailability of the latter. This approach has yielded promising drug candidates for a range of challenging diseases, from neurodegenerative disorders to cancer.[4][5][9] These derivatives can be designed to act as targeted antioxidants, enzyme inhibitors with improved cell penetration, or prodrugs that release their active components under specific physiological conditions.[1][10][11]

Synthetic Strategies for Lipophilic Hydroxylamine Derivatives

The synthesis of lipophilic hydroxylamine derivatives requires methods that are both robust and compatible with a variety of functional groups. The primary goal is to append a lipophilic moiety (e.g., long alkyl chains, aryl groups, or complex polycyclic systems) to a hydroxylamine scaffold.

Core Synthetic Pathways

A common and efficient method for preparing N-substituted hydroxylamines is the reductive amination of aldehydes or ketones.[5] This two-step, one-pot process typically involves the initial formation of an oxime by reacting the carbonyl compound with hydroxylamine, followed by reduction of the C=N double bond to yield the desired N-alkylated hydroxylamine. Another key strategy involves the direct N-alkylation of hydroxylamine or a protected derivative with an appropriate alkyl halide. More advanced methods leverage coupling agents like EDCI/HOBt or CDI to form amide linkages, which are subsequently reduced.[12][13]

Introducing Lipophilicity: Strategies and Key Building Blocks

-

Alkyl Chains and Aryl Groups: The most direct way to increase lipophilicity is by introducing long alkyl chains or aromatic/heterocyclic ring systems. This is often achieved by selecting a lipophilic aldehyde, ketone, or alkyl halide as a starting material in the synthetic schemes mentioned above.

-

Lipophilic Cations for Organelle Targeting: A sophisticated strategy involves appending a lipophilic cation, such as the triphenylphosphonium (TPP⁺) group, to the molecule. Driven by the large membrane potential of the inner mitochondrial membrane, TPP⁺-conjugated molecules can accumulate several hundred-fold within the mitochondria.[14][15] This approach is exemplified by the well-known mitochondria-targeted antioxidant, Mito-TEMPO.[14][16][17]

Caption: General workflow for synthesis via reductive amination.

Protocol: General Synthesis of an N-Substituted Lipophilic Hydroxylamine Derivative[5]

This protocol describes a general method for synthesizing an N-substituted hydroxylamine via reductive amination, a widely applicable and reliable procedure.

Rationale: This two-step, one-pot reaction is efficient because it avoids the isolation of the oxime intermediate. Sodium cyanoborohydride (NaBH₃CN) is chosen as the reducing agent because it is mild and selectively reduces the protonated oxime (oximium ion) much faster than the starting carbonyl group, preventing unwanted side reactions.

Materials:

-

Lipophilic Aldehyde (R-CHO) (1 equivalent)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 equivalents)

-

Sodium Hydroxide (NaOH) or other suitable base

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 equivalents)

-

Ethanol or Methanol (as solvent)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Oxime Formation:

-

Dissolve the lipophilic aldehyde (1 eq) in ethanol in a round-bottom flask.

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) in a minimal amount of water and add an equivalent amount of base (e.g., NaOH) to generate the free hydroxylamine.

-

Add the free hydroxylamine solution to the aldehyde solution.

-

Stir the reaction mixture at room temperature. Monitor the formation of the oxime intermediate by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

-

Reduction:

-

Once oxime formation is complete (as indicated by TLC), slowly add sodium cyanoborohydride (1.5 eq) to the reaction mixture in portions. Caution: NaBH₃CN is toxic and releases cyanide gas upon contact with strong acid. Handle in a fume hood.

-

Continue stirring the reaction at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Remove the bulk of the ethanol solvent under reduced pressure using a rotary evaporator.

-

Add saturated NaHCO₃ solution to the aqueous residue and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted lipophilic hydroxylamine.

-

-

Validation:

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Therapeutic Applications & Mechanisms of Action

Lipophilic hydroxylamine derivatives have demonstrated efficacy across a spectrum of diseases, primarily by leveraging their antioxidant and enzyme-inhibiting properties.

Neuroprotection: Combating Oxidative Stress in the CNS

Oxidative damage is a key pathological feature in many neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis.[3][4] Lipophilic antioxidants are sought after as they can potentially cross the blood-brain barrier to protect neurons from ROS-induced damage.[2][18]

3.1.1 Mechanism: Radical Scavenging and Spin Trapping Hydroxylamine derivatives can act as potent antioxidants. They can donate a hydrogen atom to neutralize highly reactive free radicals (e.g., superoxide O₂•⁻, hydroxyl •OH), thereby terminating damaging chain reactions like lipid peroxidation.[2][19] This process converts the hydroxylamine into a more stable nitroxide radical. This radical-trapping ability makes them valuable tools in Electron Spin Resonance (ESR) spectroscopy for detecting short-lived radical species in biological systems.[20][21][22]

3.1.2 Case Study: N-tert-butylhydroxylamine (NtBuHA) for Infantile Neuronal Ceroid Lipofuscinosis (INCL) INCL is a fatal pediatric neurodegenerative disorder caused by a deficiency in the enzyme palmitoyl-protein thioesterase-1 (PPT1).[9] This leads to the accumulation of lipid-modified proteins (ceroid) in lysosomes. NtBuHA, a small lipophilic hydroxylamine derivative, was identified as a promising therapeutic candidate.[9][23]

-

Mechanism: NtBuHA acts as a thioesterase-mimetic. Its nucleophilic nature allows it to cleave the thioester linkages in the accumulated proteins, facilitating their clearance.[9]

-

Preclinical Success: In mouse models of INCL, NtBuHA was shown to cross the blood-brain barrier, reduce lysosomal ceroid accumulation, suppress neuronal apoptosis, and significantly extend lifespan, providing a strong proof of concept for its therapeutic potential.[9][24]

3.1.3 Case Study: Mitochondria-Targeted Antioxidants - The Mito-TEMPO Example Mitochondria are the primary source of cellular ROS, making them a key target for antioxidant therapies. Mito-TEMPO is a pioneering example of a mitochondria-targeted antioxidant.[14][15][25] It consists of a piperidine nitroxide (TEMPO), which is a superoxide dismutase (SOD) mimetic, conjugated to a lipophilic triphenylphosphonium (TPP⁺) cation.[14][17]

-

Mechanism: The positively charged TPP⁺ moiety drives the accumulation of Mito-TEMPO within the negatively charged mitochondrial matrix.[14][15] Once localized, the TEMPO moiety catalytically scavenges superoxide radicals, preventing mitochondrial oxidative damage, necrosis, and apoptosis.[16][25]

-

Therapeutic Efficacy: Mito-TEMPO has shown protective effects in various preclinical models, including acetaminophen-induced hepatotoxicity and noise-induced hearing loss, by preserving mitochondrial function and reducing oxidative stress.[14][15]

Caption: Mitochondria-targeting via a lipophilic TPP+ cation.

Anticancer and Antibacterial Activity

A significant number of hydroxylamine derivatives, including the clinically used drug hydroxyurea, exert their antiproliferative effects by targeting the enzyme Ribonucleotide Reductase (RNR).[7][26][27]

3.2.1 Mechanism: Inhibition of Ribonucleotide Reductase (RNR) RNR is essential for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides.[7] This process requires a stable tyrosyl free radical within the enzyme's active site. Hydroxylamine derivatives act as radical scavengers that can enter the active site and quench this critical tyrosyl radical.[5][27] By disrupting the RNR catalytic cycle, they halt the production of DNA precursors, thereby inhibiting the proliferation of rapidly dividing cells like cancer cells and bacteria.[5][7]

Caption: Mechanism of RNR inhibition by hydroxylamine derivatives.

3.2.2 Data Focus: Antiproliferative Activity The antitumor and antibacterial efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) and Minimum Inhibitory Concentration (MIC), respectively. Lower values indicate higher potency.

Table 1: Representative Antiproliferative Activity of Hydroxylamine Derivatives

| Compound Type | Target Organism/Cell Line | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| Novel Hydroxyureas | HeLa (Cervical Cancer) | IC₅₀ | Micromolar (µM) range | [28] |

| Novel Hydroxyureas | MCF-7 (Breast Cancer) | IC₅₀ | Micromolar (µM) range | [28] |

| Morpholine Analogues | MARK4 Kinase | IC₅₀ | Potent Inhibition | [29] |

| N-HA Derivatives | P. aeruginosa | MIC | Varies by structure | [7] |

| N-HA Derivatives | S. aureus | MIC | Varies by structure | [7] |

Note: Specific values vary widely based on the exact chemical structure.

Prodrug Approaches

The hydroxylamine moiety can be masked in a prodrug form to improve properties like stability, solubility, or oral bioavailability.[1][30] A common strategy involves creating hydroxy hydroxamates, which are designed to be stable until they encounter specific enzymes in the body.[10][11]

Mechanism: Esterase-Catalyzed Release Gamma-hydroxy hydroxamates can be designed to undergo hydrolysis catalyzed by ubiquitous esterase enzymes.[10] This enzymatic cleavage is followed by a rapid, spontaneous lactonization (intramolecular cyclization) that releases the active hydroxylamine drug.[10][11] This approach allows for controlled release of the therapeutic agent in vivo.

Bioanalytical and Characterization Techniques

The evaluation of lipophilic hydroxylamine derivatives requires a suite of analytical methods to confirm their structure, purity, and biological activity.

Evaluating Antioxidant Activity

4.1.1 Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5] This assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of antioxidants.

Rationale: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form DPPH-H, which is colorless or pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test Compounds (dissolved in methanol or a suitable solvent)

-

Positive Control (e.g., Ascorbic Acid, α-tocopherol)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and the positive control in a 96-well plate.

-

Reaction: Add a defined volume of the DPPH solution to each well containing the test compound, positive control, or solvent blank.

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes). The dark condition prevents photo-degradation of DPPH.

-

Measurement: Measure the absorbance of each well at the characteristic wavelength of DPPH (typically ~517 nm).

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100

-

Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

-

Validation: Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates greater antioxidant activity.

Caption: Experimental workflow for the DPPH assay.

Detection and Quantification in Biological Matrices

Determining the concentration of these derivatives in complex samples like plasma or tissue homogenates is crucial for pharmacokinetic and pharmacodynamic studies.

-

Spectrophotometric Methods: These methods often rely on a chemical reaction that produces a colored product. For instance, hydroxylamine can be oxidized to nitrite, which is then detected using a diazotization-coupling reaction to form a colored azo dye.[31]

-

Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer superior specificity and sensitivity.[32][33] Due to the low volatility and potential instability of hydroxylamines, a derivatization step is often required. For example, hydroxylamine can be reacted with benzaldehyde to form the more stable and UV-active benzaldoxime, which can be readily quantified by HPLC-UV.[33]

Challenges and Future Directions

While promising, the development of lipophilic hydroxylamine derivatives is not without its challenges.

-

Toxicity and Mutagenicity: Hydroxylamine itself is a known mutagen that can chemically modify DNA bases.[5] Some derivatives can also induce methemoglobin formation and hemolysis.[34] Therefore, a critical aspect of drug development is to design structures that retain therapeutic activity while minimizing off-target toxicity. Rigorous safety and toxicology assessments are imperative.[23]

-

Enhancing Specificity: Future research will focus on improving the selectivity of these compounds. This includes designing derivatives that inhibit a specific enzyme isoform (e.g., bacterial RNR over human RNR) or incorporating targeting moieties to deliver the therapeutic agent to specific cells, tissues, or organelles, as exemplified by the mitochondria-targeting approach.[7]

-

Expanding Therapeutic Applications: The unique chemical properties of the hydroxylamine scaffold suggest that its potential is not yet fully tapped. Exploration into new therapeutic areas, such as antiviral or anti-inflammatory applications, is a promising avenue for future research.[5][28]

Conclusion

Lipophilic hydroxylamine derivatives represent a dynamic and promising field in medicinal chemistry. By marrying the potent biological activity of the hydroxylamine core with the enhanced bioavailability conferred by lipophilic groups, researchers have developed powerful molecules capable of addressing significant unmet medical needs in neurodegeneration, oncology, and infectious diseases. The key to success lies in a deep understanding of their structure-activity relationships, mechanisms of action, and potential liabilities. Through rational design, robust synthetic chemistry, and rigorous biological and analytical evaluation, the full therapeutic potential of this versatile class of compounds can be realized.

References

- Prodrug design | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable.

- The Multifaceted Biological Activities of Hydroxylamine Derivatives: A Technical Guide for Drug Discovery and Development. Benchchem.

- Lipid peroxidation and ferroptosis. Journal of Physiology and Pharmacology.

-

Conejo-Garcia, A., & Schofield, C. J. (2005). A prodrug system for hydroxylamines based on esterase catalysis. Bioorganic & Medicinal Chemistry Letters, 15(18), 4004–4009. [Link]

- Antioxidants in Central Nervous System Diseases: Preclinical Promise and Transl

-

Effect of Hydroxylamine (NSC-26250) and Related Compounds on Growth of Transplanted Animal Tumors. (1966). Cancer Research. [Link]

-

Du, K., Ramachandran, A., & Jaeschke, H. (2016). Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity. PMC. [Link]

- Mito-TEMPO | inhibitor. TargetMol.

- Assessing the Specificity of Mito-TEMPO for Mitochondrial Superoxide: A Compar

-

Chang, C. Y., Choi, W. M., & Kim, H. S. (2018). Lipophilic Antioxidants in Neurodegenerative Diseases. PubMed. [Link]

-

Lipophilic antioxidants in neurodegenerative diseases. (2025, August 6). ResearchGate. [Link]

- A prodrug system for hydroxylamines based on esterase c

-

Han, C., Li, X., & Liu, S. (2021). mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis. Frontiers. [Link]

-

Dikalov, S. I., & Fink, B. (2014). Chemical structures of hydroxylamine spin probes and the spin trap EMPO. ResearchGate. [Link]

-

Development of N-tert-(Butyl)hydroxylamine (NtBuHA) as a therapeutic agent for treating Infantile Neuronal Ceroid Lipofuscinosis (INCL). Dimensions. [Link]

-

Prodrugs for Amines. PMC. [Link]

-

New Lipophilic Hydroxamates as Promising Trypanocidal Agents: Design, Synthesis, SAR, and Conformational Behavior Studies. (2024, June 6). ACS Medicinal Chemistry Letters. [Link]

-

Perković, I., Butula, I., & Zorc, B. (2008). Novel lipophilic hydroxyurea derivatives: synthesis, cytostatic and antiviral activity evaluations. PubMed. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021, August 11). PMC. [Link]

-

Sarkar, C., Chandra, G., & Sharer, J. D. (2013). Neuroprotection and lifespan extension in Ppt1(-/-) mice by NtBuHA: therapeutic implications for INCL. PubMed. [Link]

-

Nano-antioxidants for neurodegenerative disorders: a scoping review. (2025, October 29). PMC. [Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023, March 21). MDPI. [Link]

-

Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe‐ catalyzed installation of medicinally relevant amines. (2020, November 16). ETH Research Collection. [Link]

-

Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis. New Journal of Chemistry (RSC Publishing). [Link]

-

Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018, December 11). ACS Publications. [Link]

-

Royo, S., Téllez, M. À., & Andreu, D. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. PMC. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021, August 20). AIR Unimi. [Link]

-

Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace. [Link]

-

Properties of Various Hydroxylamine Spin Probes. ResearchGate. [Link]

-

Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. PubMed. [Link]

-

Nishiyama, T., Tamekuni, H., & Tachibana, T. (2001). Antioxidative activity of hydroxylamines. ESR spectra of radicals derived from hydroxylamines. PubMed. [Link]

-

Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2024, July 12). American Journal of Biomedical Science and Research. [Link]

-

Spin adduct formation from lipophilic EMPO-derived spin traps with various oxygen- and carbon-centered radicals. (2005, January 15). PubMed. [Link]

-

Special Issue : Lipophilic Derivative as Antioxidants. MDPI. [Link]

-

The structural formula of NtBuHA and NtBuHA (1.0 mmol/L) remarkably... ResearchGate. [Link]

-

Neuroprotective efficacy of N-t-butylhydroxylamine (NtBHA) in transient focal ischemia in rats. White Rose Research Online. [Link]

-

Research Chemicals - N-tert-butyl Hydroxylamine. (2006, May 9). MoreLife. [Link]

-

Hydroxylamine measurement techniques for hydroxylamine concentration determination in water. ResearchGate. [Link]

-

Hydroxylamine. Wikipedia. [Link]

-

Antioxidant properties of two novel lipophilic derivatives of hydroxytyrosol. (2020, June 15). PubMed. [Link]

-

Spin trapping. Kinetics of the reaction of superoxide and hydroxyl radicals with nitrones. Journal of the American Chemical Society. [Link]

-

Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. PubMed. [Link]

-

Spin Trapping: A Review for the Study of Obesity Related Oxidative Stress and Na+/K+-ATPase. PMC. [Link]

-

Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. (2019, July 31). MDPI. [Link]

-

Lipophilic N-Hydroxyimide Derivatives: Design, Synthesis, and Application to Aerobic Alkane Oxidation Under Neat Conditions. (2023, April 15). PubMed. [Link]

-

Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022, October 22). MDPI. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. jpp.krakow.pl [jpp.krakow.pl]

- 3. Antioxidants in Central Nervous System Diseases: Preclinical Promise and Translational Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipophilic antioxidants in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 9. Neuroprotection and lifespan extension in Ppt1(-/-) mice by NtBuHA: therapeutic implications for INCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A prodrug system for hydroxylamines based on esterase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 标题:A prodrug system for hydroxylamines based on esterase catalysis【化源网】 [chemsrc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ≥98% (HPLC), powder, antioxidant | Sigma-Aldrich [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. Antioxidative activity of hydroxylamines. ESR spectra of radicals derived from hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Spin Trapping: A Review for the Study of Obesity Related Oxidative Stress and Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. app.dimensions.ai [app.dimensions.ai]

- 24. researchgate.net [researchgate.net]

- 25. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]

- 26. aacrjournals.org [aacrjournals.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Novel lipophilic hydroxyurea derivatives: synthesis, cytostatic and antiviral activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scispace.com [scispace.com]

- 32. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. biomedgrid.com [biomedgrid.com]

- 34. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Stability and Storage Protocol for N-Alkylhydroxylamines

Topic: Chemical Stability of N-Alkylhydroxylamines in Storage Content Type: In-depth Technical Guide

A Technical Guide for Research and Development

Executive Summary

N-alkylhydroxylamines (

This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating storage protocol to ensure reagent integrity.

Chemical Fundamentals & Instability Mechanisms[1]

To stabilize N-alkylhydroxylamines, one must understand the driving forces behind their decomposition. The degradation is rarely a single event but a cascade of radical and redox reactions.

The Core Instability: The N-O Bond

The nitrogen-oxygen single bond is inherently weak (Bond Dissociation Energy

Primary Degradation Pathways

A. Auto-oxidation (Radical Chain Mechanism)

In the presence of atmospheric oxygen, N-alkylhydroxylamines undergo oxidative dehydrogenation. This is often initiated by trace metal ions (

-

Initiation: Hydrogen abstraction yields the nitroxide radical.

-

Propagation: The nitroxide radical can be further oxidized to a nitrone (if

-hydrogens are present) or a nitroso compound.

B. Disproportionation

Even in the absence of oxygen, N-alkylhydroxylamines can disproportionate, particularly when catalyzed by transition metals. The stoichiometry typically resembles:

C. Thermal Decomposition

At elevated temperatures (typically

-

N-Isopropylhydroxylamine (IPHA) Onset:

(Exothermic energy release

Visualization: Degradation Cascade

Figure 1: Mechanistic pathways for the degradation of N-alkylhydroxylamines. Red arrows indicate oxidative stress; dashed lines indicate disproportionation.

Storage & Handling Protocols

The stability of N-alkylhydroxylamines is binary: they are stable as salts in the cold, and unstable as free bases in air.

The "Salt vs. Free Base" Decision

The hydrochloride (

| Feature | Free Base ( | Salt ( |

| Physical State | Liquid or Low-Melting Solid | Crystalline Solid |

| Oxidation Risk | High (Rapid in air) | Low (Stable for months/years) |

| Hygroscopicity | Moderate | High (Protect from moisture) |

| Storage Temp | Ambient (Cool) to | |

| Recommendation | Avoid for long-term storage | Preferred form |

Optimized Storage Conditions

A. Atmosphere Control

-

Requirement: Inert Gas (Argon or Nitrogen).

-

Rationale: Removes atmospheric oxygen, halting the auto-oxidation initiation step. Argon is preferred as it is heavier than air and blankets the crystals/liquid.

B. Temperature Control

-

Free Base: Must be stored frozen (

). -

Salts: Refrigeration (

) is sufficient. -

Warning: Do not store near heat sources. The decomposition is exothermic and autocatalytic.

C. Metal Chelation (For Solutions)

If N-alkylhydroxylamines must be stored in solution:

-

Add EDTA (0.1 - 0.5 mM): Chelates trace

and -

Solvent: Degassed water or methanol. Avoid ethers (peroxide risk) or chlorinated solvents (potential alkylation/reaction over time).

Analytical Monitoring Protocol

To validate the integrity of your stock, rely on quantitative assays rather than visual inspection alone.

Visual Indicators (Qualitative)

-

Pure: Colorless crystals or liquid.

-

Degraded: Yellow to Orange coloration. This indicates the formation of nitroso dimers or nitrones , which are often chromophoric.

HPLC Derivatization Assay (Quantitative)

Direct UV detection of N-alkylhydroxylamines is difficult due to weak chromophores. Derivatization with an aldehyde to form a UV-active nitrone is the industry standard.

Method Principle:

Step-by-Step Protocol:

-

Reagent Preparation:

-

Derivatizing Solution: Dissolve Benzaldehyde (excess, ~5 equiv) in Methanol.

-

Buffer: 0.1% Formic Acid or Phosphate Buffer (pH ~3-4).

-

-

Sample Preparation:

-

Dissolve ~10 mg of N-alkylhydroxylamine sample in 1 mL Methanol/Water.

-

Add 1 mL Derivatizing Solution.

-

Incubate at

for 30 minutes.

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).